



1H NMR characterization of 1-(prop-2-yn-1-yl)piperazine-2-one

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Compound of Interest

Compound Name: 1-(Prop-2-yn-1-yl)piperazine-2-one

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An In-depth Technical Guide to the 1H NMR Characterization of **1-(prop-2-yn-1-yl)piperazine- 2-one**

This guide provides a detailed analysis of the proton nuclear magnetic resonance (1H NMR) spectrum of **1-(prop-2-yn-1-yl)piperazine-2-one**. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. This document outlines the predicted spectral data, a comprehensive experimental protocol for acquiring such data, and a structural representation to aid in the interpretation of the results.

Predicted 1H NMR Spectral Data

The following table summarizes the predicted 1H NMR data for **1-(prop-2-yn-1-yl)piperazine-2-one**. These predictions are based on the analysis of the chemical structure and typical chemical shift values for protons in similar electronic environments.



| Proton Assignment (Label) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
|---------------------------------|---|--------------|--|-------------|
| Н-а | ~2.25 | Triplet (t) | ~2.5 | 1H |
| H-b | ~3.40 | Doublet (d) | ~2.5 | 2H |
| Н-с | ~3.30 | Singlet (s) | - | 2H |
| H-d | ~2.80 | Triplet (t) | ~5.5 | 2H |
| Н-е | ~3.50 | Triplet (t) | ~5.5 | 2H |
| H-f (NH) | Broad Singlet | - | - | 1H |

Structural Diagram with Proton Assignments

The following diagram illustrates the chemical structure of **1-(prop-2-yn-1-yl)piperazine-2-one** with the protons labeled corresponding to the data in the table above.



Piperazin-2-one Ring Ν Prop-2-yn-1-yl Group CH2 (b) C=O CH2 (c) CH (a) NH (f) CH2 (e) CH2 (d)

1-(prop-2-yn-1-yl)piperazine-2-one

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Caption: Chemical structure of 1-(prop-2-yn-1-yl)piperazine-2-one with proton labels.



Experimental Protocol for 1H NMR Spectroscopy

This section details a standard methodology for the acquisition and processing of a 1H NMR spectrum for 1-(prop-2-yn-1-yl)piperazine-2-one.

- 1. Sample Preparation:
- Solvent Selection: Deuterated chloroform (CDCl3) is a common and suitable solvent for this
 compound. Other deuterated solvents such as dimethyl sulfoxide-d6 (DMSO-d6) or
 methanol-d4 (CD3OD) may also be used depending on the sample's solubility.[1]
- Sample Concentration: Dissolve approximately 5-10 mg of 1-(prop-2-yn-1-yl)piperazine-2-one in 0.5-0.7 mL of the chosen deuterated solvent.
- Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[2] If not pre-added by the solvent manufacturer, a small drop can be added to the sample.
- NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
- 2. Instrumentation and Data Acquisition:
- Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion and resolution.[2][3]
- Acquisition Parameters:
 - Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.
 - Number of Scans: 16 to 64 scans are generally sufficient to obtain a good signal-to-noise ratio.
 - Relaxation Delay (d1): A relaxation delay of 1-2 seconds is appropriate.
 - Acquisition Time (aq): An acquisition time of 3-4 seconds will provide adequate resolution.



 Spectral Width (sw): A spectral width of 12-16 ppm is suitable to cover the expected chemical shift range of protons in organic molecules.[1]

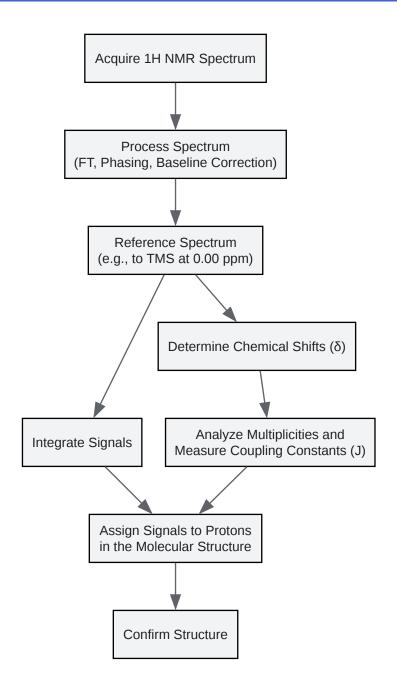
3. Data Processing:

- Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.
- Phasing: The spectrum is manually or automatically phased to ensure all peaks have a pure absorption lineshape.
- Baseline Correction: A baseline correction is applied to ensure a flat baseline.
- Referencing: The spectrum is referenced to the TMS signal at 0.00 ppm. If a residual solvent peak is used for referencing, its known chemical shift should be used (e.g., CHCl3 at 7.26 ppm).[3]
- Integration: The relative area under each peak is integrated to determine the ratio of protons giving rise to each signal.
- Peak Picking: The chemical shift of each peak is determined.
- Coupling Constant Measurement: The splitting patterns of multiplets are analyzed to measure the coupling constants (J-values) in Hertz (Hz).[2]

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the analysis and interpretation of the 1H NMR spectrum of **1-(prop-2-yn-1-yl)piperazine-2-one**.





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Caption: Workflow for 1H NMR spectral analysis.

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References

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